![molecular formula C19H26N2O6 B14015237 Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate is a complex organic compound that belongs to the class of indolizine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate typically involves multiple steps, including the formation of the indolizine core and the subsequent functionalization to introduce the spiro and ester groups. One common approach is the radical cyclization/cross-coupling method, which efficiently constructs the indolizine ring with high atom- and step-economy .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The spiro and ester groups may also contribute to the compound’s overall activity by influencing its binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different functional groups.
Spiro Compounds: Molecules with spiro structures that exhibit unique chemical and biological properties
Uniqueness
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the spiro[indolizine-1,2’-[1,3]dioxolan] moiety sets it apart from other indolizine derivatives, providing unique structural and functional attributes .
Propriétés
Formule moléculaire |
C19H26N2O6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
ethyl 2-[6'-(acetamidomethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]butanoate |
InChI |
InChI=1S/C19H26N2O6/c1-4-13(18(24)25-5-2)14-10-16-19(26-8-9-27-19)6-7-21(16)17(23)15(14)11-20-12(3)22/h10,13H,4-9,11H2,1-3H3,(H,20,22) |
Clé InChI |
NUBGXUXEHJSOJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)CNC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


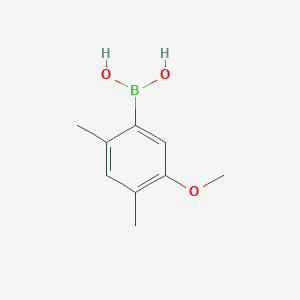


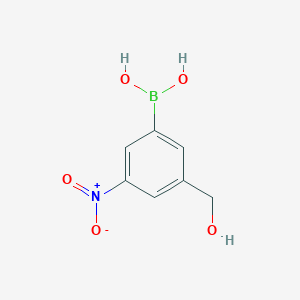
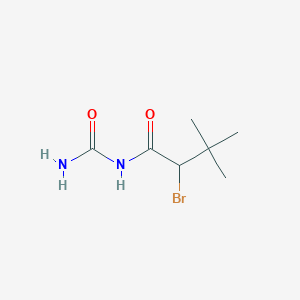
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
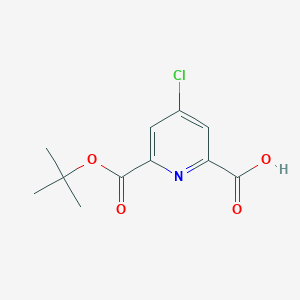
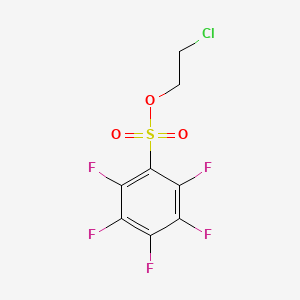


![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
